Product packaging for 7-(Difluoromethyl)-1-naphthoic acid(Cat. No.:)

7-(Difluoromethyl)-1-naphthoic acid

Cat. No.: B11884712
M. Wt: 222.19 g/mol
InChI Key: XQVPRKYHLLETCA-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-1-naphthoic acid is a chemical compound that features a naphthalene ring system substituted with a carboxylic acid group at the first position and a difluoromethyl group at the seventh position . The naphthalene moiety is a common structural feature in various organic compounds, and its functionalization with groups like carboxylic acid and difluoromethyl makes it a valuable intermediate in synthetic chemistry . The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science, as it can significantly alter a compound's physicochemical properties, metabolic stability, and bioavailability . This compound is related to 1-naphthoic acid, a known organic compound that can be prepared via carboxylation of a naphthalene-derived Grignard reagent . The specific placement of the difluoromethyl group on the naphthalene ring system may be of particular interest for designing novel molecules, as similar difluorinated units are important motifs in bioactive compounds . Researchers can utilize this compound as a versatile building block for the synthesis of more complex structures, such as potential inhibitors, ligands, or functional materials. Its applications are primarily in laboratory research settings for these purposes. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O2 B11884712 7-(Difluoromethyl)-1-naphthoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

7-(difluoromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6,11H,(H,15,16)

InChI Key

XQVPRKYHLLETCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 7 Difluoromethyl 1 Naphthoic Acid

Precursor Synthesis and Naphthalene (B1677914) Scaffold Functionalization

The construction of the 7-(difluoromethyl)-1-naphthoic acid molecule necessitates a carefully planned approach to ensure the correct placement of functional groups on the naphthalene ring. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often leading to a mixture of products. nih.gov Therefore, modern synthetic methods focus on regioselective techniques to achieve the desired substitution pattern. nih.govresearchgate.net

Regioselective Functionalization of Naphthalene Substrates

Achieving the desired 1,7-disubstitution pattern on the naphthalene core requires strategies that can overcome the inherent reactivity of the different positions of the naphthalene ring. While direct C-H functionalization has emerged as a powerful tool in organic synthesis, controlling the regioselectivity on a naphthalene system remains a key challenge. researchgate.net Researchers have developed various methods to selectively introduce functional groups at specific positions, which are crucial for the synthesis of precursors to this compound.

One common strategy involves the use of directing groups to guide the functionalization to a specific carbon atom. Although not directly applied to the synthesis of the target molecule in the reviewed literature, this principle is a cornerstone of modern aromatic chemistry. Another approach is to build the naphthalene skeleton from smaller, appropriately functionalized precursors, thereby ensuring the correct placement of substituents from the outset. nih.govresearchgate.net

Synthesis of Key Naphthalene Intermediates for Carboxylation

The introduction of a carboxylic acid group at the C-1 position of the naphthalene ring is a critical step. A well-established method for this transformation is the carboxylation of a Grignard reagent. wikipedia.org This involves the reaction of a 1-halonaphthalene, such as 1-bromonaphthalene, with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield 1-naphthoic acid. wikipedia.orgorgsyn.org This method is highly efficient for introducing the carboxyl group at the desired position.

Synthesis of Key Naphthalene Intermediates for Difluoromethylation

The introduction of the difluoromethyl group at the C-7 position is arguably the most challenging aspect of the synthesis. This requires a naphthalene intermediate that is selectively functionalized at the C-7 position, making it amenable to difluoromethylation. The synthesis of such intermediates often involves multi-step sequences starting from readily available naphthalene derivatives.

Strategies for Difluoromethyl Group Introduction at the C-7 Position

The incorporation of a difluoromethyl group into aromatic systems is a topic of significant interest in medicinal and materials chemistry. Several methods have been developed for this purpose, broadly categorized into nucleophilic, electrophilic, and radical approaches. For the synthesis of this compound, nucleophilic difluoromethylation strategies are particularly relevant.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation typically involves the reaction of a nucleophilic difluoromethylating agent with an electrophilic substrate. In the context of synthesizing this compound, this would entail a naphthalene derivative with an electrophilic center at the C-7 position.

Trimethylsilyl(difluoromethyl)bromide (TMSCF₂Br) has emerged as a versatile and practical reagent for the introduction of the difluoromethyl group. cas.cnnih.gov It serves as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate that can then react with various functional groups. cas.cnnih.gov The generation of difluorocarbene from TMSCF₂Br can be achieved under mild conditions, making it compatible with a wide range of substrates. cas.cnnih.gov

Strategies for Carboxylic Acid Introduction at the C-1 Position

The introduction of a carboxylic acid group at the C-1 position of the naphthalene ring is a well-established transformation.

A robust and widely used method for the introduction of a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate. chemistrysteps.commasterorganicchemistry.com This strategy would involve the preparation of a 1-halo-7-(difluoromethyl)naphthalene precursor. This precursor could then be converted into a Grignard reagent by reaction with magnesium metal. researchgate.netnih.gov The subsequent reaction of this organomagnesium species with carbon dioxide (CO₂), followed by an acidic workup, would yield the desired this compound. chemistrysteps.commasterorganicchemistry.com

Reaction Scheme:

This method offers high yields and functional group tolerance, making it a highly viable route for the final step in the synthesis.

Oxidative Cleavage of Methyl or Acyl Precursors

One potential strategy for the introduction of the carboxylic acid group at the C1 position of the 7-(difluoromethyl)naphthalene scaffold is through the oxidative cleavage of a pre-installed methyl or acyl group. This approach relies on the synthesis of a 1-methyl-7-(difluoromethyl)naphthalene or 1-acyl-7-(difluoromethyl)naphthalene intermediate, which is then converted to the desired carboxylic acid.

The oxidation of a methyl group on a naphthalene ring to a carboxylic acid is a well-established transformation. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the nature of other substituents on the aromatic ring to avoid unwanted side reactions. Common reagents include potassium permanganate (KMnO4), chromic acid (H2CrO4), and nitric acid (HNO3). The reaction conditions, such as temperature and solvent, are critical for achieving high yields and selectivity. For a substrate like 1-methyl-7-(difluoromethyl)naphthalene, the electron-withdrawing nature of the difluoromethyl group can render the naphthalene ring less susceptible to oxidation, potentially requiring more forcing reaction conditions.

Similarly, an acyl group at the C1 position can serve as a precursor to the carboxylic acid. The haloform reaction, for instance, is a classic method for the conversion of a methyl ketone (an acetyl group) into a carboxylic acid. This reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved under basic conditions. The applicability of this method would depend on the stability of the difluoromethyl group to the reaction conditions.

Table 1: Comparison of Oxidizing Agents for Conversion of Methylnaphthalenes to Naphthoic Acids

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO4)Basic, aqueous, heatStrong oxidizing agent, readily availableCan lead to over-oxidation, potential for low yields with deactivated substrates
Chromic Acid (H2CrO4)Acidic, aqueous/organic co-solventPowerful oxidantToxic and environmentally hazardous
Nitric Acid (HNO3)Concentrated, heatEffective for some substratesCan lead to nitration of the aromatic ring as a side reaction

Direct Carboxylation of Naphthalene Derivatives

Direct carboxylation offers a more atom-economical approach to the synthesis of this compound, as it involves the direct introduction of the carboxyl group onto the 7-(difluoromethyl)naphthalene backbone. This can be achieved through several methods, including Kolbe-Schmitt-type reactions or via organometallic intermediates.

The Kolbe-Schmitt reaction traditionally involves the carboxylation of phenoxides with carbon dioxide under pressure and high temperature. While typically applied to phenols, modifications of this reaction can be used for the carboxylation of other aromatic systems. For 7-(difluoromethyl)naphthalene, the formation of an organometallic intermediate, such as a naphthyllithium or naphthylmagnesium species, followed by quenching with carbon dioxide, is a more plausible route.

The regioselectivity of this carboxylation is a critical consideration. The difluoromethyl group at the C7 position is a meta-directing deactivator. Therefore, in an electrophilic substitution reaction, it would direct incoming electrophiles to the C2, C4, C5, and C8 positions. However, in the case of directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position, the regioselectivity can be controlled. Without a suitable directing group at the C8 position, achieving selective carboxylation at the C1 position in the presence of a deactivating group at C7 can be challenging. The inherent reactivity of the α-positions (C1 and C8) of naphthalene is higher than the β-positions (C2, C3, C6, C7), which could favor carboxylation at C1 or C8. The electronic deactivation by the C7-CF2H group would likely disfavor carboxylation at the adjacent C8 position, potentially leading to a preference for the C1 and C5 positions. Careful optimization of the reaction conditions, including the choice of base and solvent, would be necessary to achieve the desired regioselectivity.

Convergent and Linear Synthetic Route Design

Comparative Analysis of Synthetic Efficiency and Selectivity

Table 2: Hypothetical Comparison of Linear vs. Convergent Synthesis for this compound

FeatureLinear SynthesisConvergent Synthesis
Overall Yield Potentially lower due to the cumulative loss of material over multiple sequential steps.Potentially higher as key fragments are synthesized in parallel and coupled at a late stage.
Flexibility Less flexible, as the order of reactions is predetermined.More flexible, allowing for optimization of the synthesis of individual fragments.
Purification May involve the purification of numerous intermediates.Can simplify purification by dealing with smaller, less complex intermediates.
Selectivity Regioselectivity can be challenging to control in later steps on a complex, substituted naphthalene core.Can allow for the installation of functional groups with high selectivity on simpler fragments before coupling.

A detailed analysis of potential synthetic routes suggests that a convergent approach might offer advantages in terms of efficiency and selectivity. For instance, a Suzuki or Negishi cross-coupling reaction could be envisioned to couple a 7-halonaphthalene derivative (where the difluoromethyl group is already installed) with a boronic acid or organozinc reagent containing the precursor to the 1-carboxylic acid.

Chemo- and Regioselective Considerations in Multi-Step Syntheses

Regardless of whether a linear or convergent approach is chosen, controlling chemo- and regioselectivity is paramount in the multi-step synthesis of this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during the introduction of the carboxylic acid group via oxidation of a methyl group, it is crucial that the difluoromethyl group remains intact. The CF2H group is generally robust to many oxidizing conditions, but this needs to be experimentally verified for the specific reagents used.

Regioselectivity , the control of the position of the newly introduced functional group, is a major challenge. The substitution pattern of the naphthalene ring is governed by the electronic and steric effects of the existing substituents. The difluoromethyl group at C7 is a deactivating, meta-directing group. This means it will direct incoming electrophiles primarily to the C2, C4, and C5 positions. Therefore, introducing the carboxylic acid at the C1 position via an electrophilic substitution reaction on 7-(difluoromethyl)naphthalene would be disfavored.

To overcome this challenge, strategies such as directed metalation can be employed. If a directing group is present at the C8 position, it can direct lithiation to the C1 position, allowing for subsequent carboxylation. Alternatively, a blocking group strategy could be used, where more reactive positions are temporarily blocked to force the reaction to occur at the desired C1 position.

In a convergent synthesis, regioselectivity can be more readily controlled by synthesizing building blocks with the desired substitution pattern already in place. For example, starting with a 1-bromo-7-substituted naphthalene allows for the selective introduction of the carboxylic acid or its precursor at the C1 position via metal-halogen exchange followed by carboxylation, or through a palladium-catalyzed carbonylation reaction. The difluoromethyl group could then be introduced at the C7 position of this pre-functionalized naphthalene.

Ultimately, the successful synthesis of this compound requires a careful selection of synthetic methodologies that take into account the directing effects of the difluoromethyl group and allow for the precise and efficient installation of both key functional groups.

Reactivity Profile and Chemical Transformations of 7 Difluoromethyl 1 Naphthoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for synthetic modifications, enabling the formation of esters, amides, and other derivatives, as well as participating in reduction and decarboxylation reactions.

The conversion of 7-(difluoromethyl)-1-naphthoic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several key steps: masterorganicchemistry.comnumberanalytics.combyjus.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com Alternative methods for esterification include reacting the carboxylate with an alkyl halide or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). numberanalytics.com

Table 1: Examples of Esterification Reactions
Alcohol (R-OH)Ester ProductTypical Catalyst
Methanol (CH₃OH)Methyl 7-(difluoromethyl)-1-naphthoateH₂SO₄
Ethanol (CH₃CH₂OH)Ethyl 7-(difluoromethyl)-1-naphthoateHCl
Isopropanol ((CH₃)₂CHOH)Isopropyl 7-(difluoromethyl)-1-naphthoateTsOH

Amide bond formation is a crucial reaction in organic synthesis, particularly in the development of pharmaceuticals. numberanalytics.com Direct condensation of this compound with an amine is generally inefficient and requires high temperatures. numberanalytics.com

More effective methods involve the activation of the carboxylic acid. numberanalytics.com This can be achieved by:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive 7-(difluoromethyl)-1-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide.

Using Coupling Reagents: A wide array of coupling reagents have been developed to facilitate amide bond formation under mild conditions. numberanalytics.com These reagents activate the carboxylic acid in situ, promoting nucleophilic attack by the amine. Common examples include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HBTU, HATU). For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used as an efficient condensing agent for the synthesis of naphthoquinone amides. nih.gov

Table 2: Amidation of this compound
AmineAmide ProductCoupling Reagent/Method
Ammonia (NH₃)7-(Difluoromethyl)-1-naphthamideSOCl₂, then NH₃
Aniline (C₆H₅NH₂)N-Phenyl-7-(difluoromethyl)-1-naphthamideEDC, HOBt
Benzylamine (C₆H₅CH₂NH₂)N-Benzyl-7-(difluoromethyl)-1-naphthamideHATU, DIPEA

The carboxylic acid group can be replaced by a halogen atom through decarboxylative halogenation. The classic method for this transformation is the Hunsdiecker reaction. wikipedia.orgbyjus.com This reaction involves treating the silver salt of the carboxylic acid with a halogen, such as bromine, to yield an aryl halide with one less carbon atom. wikipedia.orgadichemistry.com The reaction is typically carried out in an inert solvent like carbon tetrachloride. byjus.com

The mechanism is believed to proceed through a radical chain pathway: wikipedia.orgbyjus.com

Formation of an acyl hypohalite intermediate from the silver carboxylate and the halogen.

Homolytic cleavage of the weak oxygen-halogen bond to form a carboxyl radical.

The carboxyl radical loses carbon dioxide to form an aryl radical.

The aryl radical abstracts a halogen atom from the acyl hypohalite or another halogen source to form the final aryl halide.

Variations of the Hunsdiecker reaction, such as the Kochi reaction using lead(IV) acetate (B1210297) and a lithium halide, have also been developed. wikipedia.org More recently, metal-free decarboxylative halogenations of heteroaromatic carboxylic acids have been reported using reagents like N-bromosuccinimide (NBS). gre.ac.uk Additionally, modern decarboxylative cross-coupling reactions, often catalyzed by transition metals like palladium, copper, or iron, allow for the formation of new carbon-carbon bonds by coupling the carboxylic acid with various partners, such as aryl halides. chemrxiv.orgwikipedia.orgruhr-uni-bochum.deacs.org

The carboxylic acid group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride. chemguide.co.uk Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this transformation. chemguide.co.ukbritannica.com The reaction is typically performed in a dry ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the primary alcohol, (7-(difluoromethyl)naphthalen-1-yl)methanol. chemguide.co.ukbritannica.com Borane (BH₃) is another reagent capable of reducing carboxylic acids chemoselectively in the presence of other functional groups like ketones or esters. nih.gov

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting acid, leading to over-reduction to the alcohol. britannica.comlibretexts.org Therefore, this transformation is usually accomplished via a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which reacts more slowly with the aldehyde product, allowing for its isolation. libretexts.org

Table 3: Reduction of this compound
ReagentProductNotes
1. LiAlH₄ 2. H₃O⁺(7-(Difluoromethyl)naphthalen-1-yl)methanol (Primary Alcohol)Strong, non-selective reducing agent. britannica.comlibretexts.org
1. SOCl₂ 2. LiAlH(Ot-Bu)₃7-(Difluoromethyl)-1-naphthaldehyde (Aldehyde)Indirect reduction via the acid chloride using a hindered hydride. libretexts.org
BH₃·THF(7-(Difluoromethyl)naphthalen-1-yl)methanol (Primary Alcohol)Chemoselective for carboxylic acids and amides. nih.gov

Direct conjugate addition, or Michael addition, is characteristic of α,β-unsaturated carbonyl compounds and is not a reaction that this compound itself undergoes. masterorganicchemistry.comorganic-chemistry.org The aromatic naphthalene (B1677914) ring system is not a typical Michael acceptor.

However, derivatives of naphthoic acids, specifically naphthoquinones, are excellent Michael acceptors. nih.gov For instance, 1,4-naphthoquinone (B94277) and its derivatives readily react with nucleophiles, such as thiols (e.g., N-acetyl-L-cysteine), in a 1,4-Michael-type addition. nih.gov The reaction involves the addition of the nucleophile to the β-position of the α,β-unsaturated quinone system. nih.gov While this requires prior transformation of the this compound into a quinone structure, it highlights a key reactivity pattern within the broader class of naphthalene-based compounds.

Reactions Involving the Difluoromethyl Substituent

The difluoromethyl (CF₂H) group is generally robust due to the strength of the carbon-fluorine bonds. tcichemicals.com However, it can participate in specific transformations, often involving C-F bond activation or manipulation of the acidic C-H bond. The CF₂H group is considered a bioisostere of hydroxyl, thiol, or amine groups, as it can act as a hydrogen bond donor. researchgate.netnih.gov

Key reactions include:

Deprotonation: The proton of the difluoromethyl group is weakly acidic and can be removed by a strong base to generate a nucleophilic difluoromethyl anion (ArCF₂⁻). acs.org These anions can be trapped by various electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds. This approach provides a route to difluorobenzylated compounds. acs.org

C-F Bond Activation: Although challenging, the C-F bonds can be activated for further functionalization. This often requires the use of strong Lewis acids, transition metals, or electrochemical methods. tcichemicals.comnii.ac.jprsc.orgresearchgate.net For example, selective activation of a single C-F bond in a trifluoromethyl group (ArCF₃) to yield a difluoromethyl derivative has been achieved, and similar principles could potentially be applied to transform the ArCF₂H group. tcichemicals.comnii.ac.jp

Radical Reactions: The difluoromethyl group can be a precursor to the difluoromethyl radical (•CF₂H) through various activation methods. researchgate.net This radical can then participate in additions to unsaturated systems or other radical-mediated transformations. nih.govmdpi.com

The transformation of the difluoromethyl group is an active area of research, focused on developing milder and more selective methods to functionalize this important moiety in medicinal and materials chemistry. tcichemicals.comchemrxiv.org

Nucleophilic Substitution Reactions at the Difluoromethyl Group

Direct nucleophilic substitution at the benzylic difluoromethyl group is a challenging transformation. The carbon-fluorine bond is exceptionally strong, making fluoride (B91410) a poor leaving group under standard nucleophilic substitution conditions. nih.gov Unlike their benzylic chloride or bromide counterparts, benzylic fluorides are generally inert to traditional Sₙ1 and Sₙ2 reactions.

However, reactivity can be induced through specific activation strategies. One approach involves the use of protic activators, such as hexafluoroisopropanol (HFIP), which can form strong hydrogen bonds with the fluorine atoms. nih.gov This hydrogen bonding polarizes the C-F bond, increasing the electrophilicity of the benzylic carbon and facilitating nucleophilic attack. This can lead to either an associative (Sₙ2) or dissociative (Sₙ1) pathway, depending on the nucleophile and reaction conditions. nih.gov

A more synthetically versatile approach treats the difluoromethyl group not as an electrophilic site, but as a "masked nucleophile". acs.orgacs.orgnih.gov The acidic proton of the CF₂H group can be removed by a strong base to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻). This powerful synthon can then react with a wide array of electrophiles. Research has shown that a combination of a Brønsted superbase and a weak Lewis acid can effectively deprotonate aryl-CF₂H compounds, allowing for the subsequent reaction with electrophiles like ketones, aldehydes, imines, and disulfides to form new Ar-CF₂-R linkages. acs.orgacs.orgnih.gov This method effectively achieves a substitution of the hydrogen atom of the difluoromethyl group.

Furthermore, reagents like difluoromethyl phenyl sulfone (PhSO₂CF₂H) can serve as a "CF₂H⁻" equivalent. acs.orgcas.cn The (phenylsulfonyl)difluoromethyl group can be introduced into molecules via nucleophilic substitution, and subsequent reductive desulfonylation yields the difluoromethylated product. acs.orgcas.cn

Hydrolysis and Related Transformations

The hydrolytic stability of this compound is high under typical conditions. The difluoromethyl group is generally resistant to hydrolysis. While the more electron-deficient trifluoromethyl group (-CF₃) can be hydrolyzed to a carboxylic acid under strongly acidic conditions (e.g., fuming sulfuric acid), the difluoromethyl group is more robust. nih.govrsc.org However, the C-F bonds can become labile under certain circumstances. For instance, studies on α-difluoromethyl pyrroles have shown that the difluoromethyl group can undergo hydrolysis, a process facilitated by the ability of the pyrrole (B145914) ring to stabilize azafulvenium-like intermediates. rsc.org For this compound, such a pathway is less likely, and the CF₂H group is expected to be stable under neutral and moderately acidic or basic conditions.

The carboxylic acid moiety undergoes its characteristic reactions. The alkaline hydrolysis of naphthoic acid esters has been studied, demonstrating the typical saponification reaction to yield the carboxylate salt. canterbury.ac.nz The free carboxylic acid itself is stable to hydrolysis but can undergo cyclization reactions if a suitable second substituent is present, as seen in the spontaneous cyclization of naphthalene-1,8-dicarboxylic acid in acidic solution to form the corresponding anhydride. rsc.org For this compound, this specific intramolecular reaction is not possible.

Formation of Difluoromethylated Esters from Carboxylic Acids

The formation of esters from the carboxylic acid group of this compound is a standard and efficient transformation. This reaction, known as Fischer esterification, involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukpressbooks.pub The reaction is reversible, and to achieve high yields, it is common to use an excess of the alcohol or to remove the water formed during the reaction. pressbooks.pub

The general equation for the esterification is: C₁₀H₆(CF₂H)COOH + R'OH ⇌ C₁₀H₆(CF₂H)COOR' + H₂O

The presence of the difluoromethyl group at the 7-position does not interfere with the esterification process at the 1-position carboxylic acid. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. pressbooks.pub This process has been applied to the esterification of various naphthoic acids and cellulosic materials, demonstrating its broad utility. acs.orggoogle.com

Exploration of Difluoromethyl Ketone Intermediates

Difluoromethyl ketones are valuable synthetic intermediates, and methods exist to prepare them directly from carboxylic acids or their derivatives. researchgate.netnih.govorganic-chemistry.org A direct and straightforward approach involves the in-situ generation of an acyloxyphosphonium ion from the carboxylic acid. This activated intermediate then undergoes cross-coupling with a difluoromethyl source to yield the corresponding difluoromethyl ketone. nih.govresearchgate.net This method is noted for its chemoselectivity and tolerance of various functional groups. nih.gov Another strategy involves the use of fluoroarenes to mediate the trifluoromethylation or difluoromethylation of carboxylic acids. organic-chemistry.org

The synthesis of difluoromethyl ketones from this compound would provide a key intermediate for further elaboration, transforming the -COOH group into a -C(O)CF₂H moiety, though this specific transformation is not directly documented. More generally, difluoromethyl ketones are synthesized from various carboxylic acid derivatives as summarized in the table below.

Starting MaterialReagent(s)ProductKey Features
Carboxylic AcidPPh₃, NBS, Fluoride source, Difluoromethyl zinc reagentAryl Difluoromethyl KetoneIn situ formation of acyloxyphosphonium ion; good chemoselectivity. nih.govresearchgate.net
Carboxylic AcidElectron-deficient fluoroarenes (e.g., TFPN), TEA, CF₃SiMe₃Aryl Difluoromethyl KetoneMetal-free protocol, operates under mild conditions. organic-chemistry.org
Carboxylic Ester(Trifluoromethyl)trimethylsilane, TBAFAryl Difluoromethyl KetoneOne-step reaction from esters; avoids double-addition products. nih.gov
Weinreb AmidePhSCF₂TMS or TMSCF₂H (Barbier-type conditions)Aryl Difluoromethyl KetoneUtilizes activated amide derivatives. researchgate.net

Table 1: Selected Synthetic Routes to Difluoromethyl Ketones from Carboxylic Acid Derivatives.

Naphthalene Core Functionalization and Derivatization

Functionalization of the aromatic core of this compound is influenced by the electronic properties and directing effects of the two substituents.

Directed C–H Activation Strategies

The carboxylic acid group at the C1 position can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at positions that are otherwise difficult to access. Palladium-catalyzed C-H functionalization of 1-naphthoic acids and their amide derivatives has been shown to be a powerful tool for regioselective arylation. researchgate.net While proximal C-H bonds at C2 and C8 are typically the most accessible, specific ligand and directing group combinations can steer the reaction to more remote positions. researchgate.net

For instance, studies on 1-naphthamides have demonstrated that by simply changing the amide directing group, the regioselectivity of arylation can be switched between the C4 and C7 positions under otherwise identical palladium-catalyzed conditions. researchgate.net The native carboxylic acid group itself can direct C-H activation, often leading to functionalization at the C8 (peri) position due to the formation of a stable five-membered palladacycle intermediate. wikipedia.org These strategies offer a pathway to selectively introduce new substituents onto the naphthalene core of this compound, leveraging the directing power of the existing carboxylic acid function. nih.gov

Electrophilic Aromatic Substitution (SₑAr) Reactions

Electrophilic aromatic substitution (SₑAr) on the naphthalene core of this compound is significantly influenced by the two deactivating, electron-withdrawing substituents. Naphthalene is inherently more reactive than benzene (B151609) towards electrophiles, with a strong preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate (Wheland intermediate). msu.eduwordpress.comlibretexts.org

However, the presence of substituents modifies this intrinsic reactivity and regioselectivity.

-COOH group (at C1): The carboxylic acid group is a moderately deactivating group and a meta-director on a benzene ring. organicchemistrytutor.com

-CF₂H group (at C7): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, comparable in effect to a trifluoromethyl (-CF₃) group. mdpi.com It is therefore a strongly deactivating group and also a meta-director. organicchemistrytutor.comyoutube.com

Directing Effects on this compound:

The -COOH at C1 deactivates its ring and directs incoming electrophiles away from the ortho (C2, C8) and para (C4) positions.

The -CF₂H at C7 deactivates its ring and directs incoming electrophiles away from the ortho (C6, C8) and para (C5) positions.

PositionRelation to C1-COOHRelation to C7-CF₂HPredicted Reactivity
C2Ortho-Strongly Deactivated
C3Meta-Less Deactivated
C4Para-Strongly Deactivated
C5-ParaStrongly Deactivated
C6-OrthoStrongly Deactivated
C8OrthoOrthoVery Strongly Deactivated

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound.

Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions and would be expected to yield primarily the 3-substituted product, if the reaction proceeds at all.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-poor aromatic rings. The reaction typically requires the presence of strong electron-withdrawing groups on the aromatic core to stabilize the intermediate Meisenheimer complex, and a good leaving group.

General Principles: For a reaction to proceed via the SNAr mechanism, a nucleophile attacks an aromatic ring at a position bearing a suitable leaving group (like a halide). This forms a resonance-stabilized carbanion known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, such as the difluoromethyl group on the naphthalene ring of the title compound, is crucial as they delocalize the negative charge of the intermediate, thus lowering the activation energy for the reaction. While the fluorine atoms of the difluoromethyl group itself are generally not substituted, a halogen (e.g., Cl, Br) at another position on the ring would be the target for substitution.

Reactivity of Naphthalene Systems: In a hypothetical scenario where a leaving group is present on the naphthalene ring of this compound, the electron-withdrawing nature of the -CHF₂ group would activate the ring for SNAr. Reactions can be performed with various nucleophiles, including amines, azoles, and carboxylic acids, often under mild conditions facilitated by photoredox catalysis for less activated systems. nih.gov For instance, a practical method for the SNAr of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using the thermal decomposition of N,N-dimethylformamide (DMF), which is tolerant of various functional groups. nih.gov

The table below outlines potential SNAr reactions on a hypothetical halogenated derivative of this compound.

Nucleophile ClassExample NucleophilePotential Product Functional GroupTypical Conditions
AminesDimethylamineDimethylaminoThermal, hydroxide-assisted DMF decomposition nih.gov
AzolesImidazoleImidazolylOrganic photoredox catalysis nih.gov
Carboxylic AcidsAcetic AcidAcetoxyOrganic photoredox catalysis nih.gov
AlkoxidesSodium MethoxideMethoxyBase in polar aprotic solvent (e.g., DMSO, DMF)

Arene Metalation and Subsequent Functionalization

Arene metalation involves the replacement of a hydrogen atom or a halogen on the aromatic ring with a metal, creating a potent organometallic nucleophile. This intermediate can then react with a wide array of electrophiles to introduce new functional groups.

Metal-Halogen Exchange: A common strategy for the specific metalation of aryl halides is metal-halogen exchange. For a precursor like 1-bromo-7-(difluoromethyl)naphthalene, treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures would generate the corresponding 1-lithio-7-(difluoromethyl)naphthalene. This species can then be trapped with an electrophile. A classic example is the carboxylation of α-naphthylmagnesium bromide (a Grignard reagent) with carbon dioxide to yield α-naphthoic acid. orgsyn.org A similar approach could be envisioned for the synthesis of this compound from its corresponding bromo-precursor.

Directed Ortho-Metalation (DoM): Alternatively, the carboxylic acid group itself can act as a directed metalation group (DMG). In the presence of a strong base, the acidic proton of the carboxyl group is first removed. The resulting carboxylate can then direct an organolithium base to deprotonate the adjacent ortho position (the C2 position). This generates a dianion that can react with an electrophile specifically at the C2 position.

The table below illustrates the functionalization of a metalated 7-(difluoromethyl)naphthalene intermediate with various electrophiles.

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid (-COOH)
Aldehydes/KetonesAcetoneTertiary Alcohol (-C(OH)(CH₃)₂)
EstersEthyl FormateAldehyde (-CHO)
Alkyl HalidesMethyl IodideMethyl Group (-CH₃)
BoratesTrimethyl BorateBoronic Acid (-B(OH)₂)

Organometallic Chemistry and Catalytic Reactions

Transition metal catalysis provides powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance. youtube.com These reactions are fundamental to modern organic synthesis.

Cross-Coupling Reactions Involving Naphthalene Halides

Cross-coupling reactions are a cornerstone of organometallic chemistry, enabling the linkage of two different molecular fragments. A halogenated derivative of 7-(difluoromethyl)naphthalene would be an excellent substrate for a variety of these transformations. Palladium- and nickel-based catalysts are most commonly employed. nih.govbeilstein-journals.org

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. A 1-halo-7-(difluoromethyl)naphthalene could be coupled with various aryl, heteroaryl, or alkyl boronic acids to form new C-C bonds.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an organic halide. It is a highly efficient method for constructing C(sp²)-C(sp) bonds and can be achieved using palladium catalysis. nsf.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an organic halide and an amine. It represents a powerful alternative to classical methods like SNAr for the synthesis of arylamines.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, which often provides high reactivity and functional group tolerance. nih.gov

The table below summarizes key cross-coupling reactions applicable to a 1-halo-7-(difluoromethyl)naphthalene substrate.

Reaction NameCoupling PartnerCatalyst System (Example)Bond Formed
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ + Base (e.g., K₂CO₃)Naphthyl-Aryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N)Naphthyl-Alkynyl
Buchwald-HartwigAmine/AmidePd₂(dba)₃ + Ligand (e.g., XPhos) + BaseNaphthyl-Amino
NegishiOrganozinc reagentPd(PPh₃)₄Naphthyl-Alkyl/Aryl

Transition Metal-Catalyzed Transformations for New Bond Formation

Beyond traditional cross-coupling, transition metal catalysis enables a host of other transformations for forging new chemical bonds. These modern methods often focus on increasing atom economy and exploring novel reaction pathways. acs.org

Decarbonylative Coupling: The carboxylic acid functional group of this compound can itself be used as a synthetic handle in certain catalytic reactions. Decarbonylative coupling reactions allow carboxylic acids to act as aryl halide surrogates. For example, a decarbonylative Sonogashira cross-coupling has been developed where a carboxylic acid is activated in situ and subsequently coupled with a terminal alkyne under palladium catalysis, releasing carbon monoxide. nsf.gov Applying this to this compound would install an alkyne group at the C1 position, replacing the carboxylic acid.

C-H Activation: Another frontier in organometallic catalysis is direct C-H bond activation. Instead of relying on a pre-installed halide, a transition metal catalyst can directly cleave a C-H bond on the naphthalene ring and replace it with a new functional group. While selectivity can be a challenge, the use of directing groups can guide the catalyst to a specific C-H bond, often ortho to the directing group. The carboxylic acid at the C1 position could potentially direct a catalyst to functionalize the C-H bond at the C2 or C8 position of the naphthalene core.

Derivatization Strategies and Advanced Synthetic Utility of 7 Difluoromethyl 1 Naphthoic Acid

Exploitation as a Synthetic Hub for Complex Molecules

7-(Difluoromethyl)-1-naphthoic acid serves as an excellent synthetic starting point for constructing more elaborate molecules. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, most notably the formation of amides and esters. These reactions are fundamental in medicinal chemistry for linking molecular fragments and exploring structure-activity relationships (SAR).

The synthesis of fluorinated naphthoic acids is an area of active research, as aryl carboxamides are crucial structural units in many biologically active compounds. nih.gov The presence of the difluoromethyl group on the naphthalene (B1677914) ring makes this particular acid a desirable precursor for novel therapeutics and agrochemicals.

A primary derivatization strategy involves the coupling of the carboxylic acid with various amines to form amides. This is typically achieved using standard peptide coupling reagents. This approach allows for the systematic introduction of diverse substituents, enabling fine-tuning of the molecule's properties. A concrete application of this strategy is the synthesis of complex heterocyclic systems, where the naphthoic acid is converted into a carboxamide that is part of a larger, biologically active molecule. bldpharm.com

Below is a table showcasing a representative derivative synthesized from this compound, illustrating its role as a synthetic hub.

Starting MaterialReaction TypeDerivative
This compoundAmide Coupling7-(Difluoromethyl)-N-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide bldpharm.com

Late-Stage Functionalization Applications

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups into complex molecules at the final stages of a synthetic sequence. This approach avoids the need for lengthy de novo synthesis of each analog, accelerating the exploration of chemical space. princeton.edu The 7-(difluoromethyl)-1-naphthyl moiety can be installed using modern LSF techniques, or the difluoromethyl group itself can be generated on a pre-existing naphthalene scaffold within a larger molecule.

Recent advances have provided several methods for the direct introduction of a difluoromethyl group, which are applicable to LSF. rsc.org These methods include:

Radical C–H Difluoromethylation: This approach allows for the direct conversion of a C–H bond on an aromatic ring (like naphthalene) to a C–CF2H bond. rsc.orgnih.gov This is often achieved using photoredox catalysis, which operates under mild conditions compatible with a wide range of functional groups found in complex molecules. nih.gov

Deoxydifluoromethylation of Alcohols: This method enables the direct conversion of a hydroxyl group to a difluoromethyl group. princeton.edu A complex molecule containing a 7-hydroxy-1-naphthyl moiety could be converted directly into the corresponding 7-difluoromethyl derivative, showcasing a powerful bioisosteric switch.

These LSF methods provide a highly efficient means to access novel analogs of existing drugs or advanced intermediates, leveraging the unique properties of the difluoromethyl group.

The following table outlines conceptual LSF applications for creating the 7-(difluoromethyl)naphthalene core.

LSF StrategyPrecursor Functional GroupTransformationRelevance
Radical C–H FunctionalizationNaphthalene C7–HC–H → C–CF2HDirect introduction of the CF2H group onto a complex naphthalene-containing molecule. rsc.orgnih.gov
Deoxydifluoromethylation7-Hydroxy-naphthaleneC–OH → C–CF2HBioisosteric replacement of a key phenol (B47542) group with a difluoromethyl group in a late-stage intermediate. princeton.edu

Development of Analogs and Bioisosteres for Chemical Probes

The development of chemical probes is essential for understanding biological processes and validating new drug targets. This often involves creating a series of analogs of a bioactive molecule to systematically probe its interactions with a target protein. This compound and its derivatives are ideal for this purpose due to the unique bioisosteric nature of the difluoromethyl group.

A bioisostere is a substituent that retains the essential biological activity of the original functional group while potentially altering physicochemical properties like metabolic stability, lipophilicity, or bioavailability. nih.govu-tokyo.ac.jp The difluoromethyl group is widely recognized as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups. rsc.orgresearchgate.net This is because the C–H bond in the –CHF2 group is polarized, allowing it to act as a hydrogen bond donor, mimicking the behavior of an –OH or –SH group. rsc.org

In the context of developing chemical probes, a researcher might replace a critical phenol or thiophenol moiety in a known active compound with a 7-(difluoromethyl)naphthyl group. By comparing the biological activity of the original compound with its new difluoromethylated analog, valuable insights into the importance of hydrogen bonding and local electronics at the target's binding site can be gained. Structure-activity relationship (SAR) studies often rely on such strategic replacements to optimize a lead compound. nih.govnih.gov For example, if a natural product containing a hydroxynaphthalene core shows promising activity, synthesizing the this compound analog could lead to a probe with improved metabolic stability without sacrificing the key hydrogen-bonding interaction. nih.govnih.gov

The table below details the bioisosteric relationships relevant to the development of chemical probes based on the 7-(difluoromethyl)naphthalene scaffold.

Original Functional GroupBioisosteric ReplacementRationale for Substitution
Hydroxyl Group (–OH)Difluoromethyl Group (–CF2H)Mimics hydrogen bond donor capability; increases lipophilicity; blocks metabolic oxidation at that site. rsc.orgnih.gov
Thiol Group (–SH)Difluoromethyl Group (–CF2H)Mimics hydrogen bond donor properties and size; improves metabolic stability against oxidation. researchgate.net
Pyridine-N-oxide2-DifluoromethylpyridineProposed "bridging hypothesis" suggests similar electronic and steric properties for potential functional mimicry. nih.gov

Structure Reactivity Relationships and Mechanistic Analysis

Electronic Effects of the Difluoromethyl Group on Aromatic Reactivity

The difluoromethyl (CHF2) group at the 7-position of the naphthalene (B1677914) ring exerts a significant influence on the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect (-I). The high electronegativity of the two fluorine atoms polarizes the C-F bonds, leading to a substantial withdrawal of electron density from the naphthalene ring system. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions. The effect is analogous to, though slightly less pronounced than, that of the trifluoromethyl (CF3) group. mdpi.com

The deactivating nature of the CHF2 group can be understood by considering its impact on the stability of the intermediate carbocation (the arenium ion or sigma complex) formed during electrophilic attack. The electron-withdrawing CHF2 group destabilizes this positively charged intermediate, thereby increasing the activation energy of the reaction and slowing it down. This effect is most pronounced at the positions ortho and para to the substituent, although its influence extends throughout the aromatic system.

Conversely, the electron-deficient nature of the naphthalene ring enhances its reactivity towards nucleophilic aromatic substitution, provided a suitable leaving group is present. The CHF2 group helps to stabilize the negatively charged Meisenheimer complex intermediate formed during such reactions.

Steric Hindrance and Conformational Effects on Reaction Pathways

The spatial arrangement of the difluoromethyl and carboxylic acid groups in 7-(difluoromethyl)-1-naphthoic acid introduces steric constraints that can significantly influence reaction pathways. The peri-interaction between the substituent at the 1-position (carboxylic acid) and the hydrogen atom at the 8-position is a well-documented phenomenon in naphthalene chemistry, leading to out-of-plane distortion of the substituent. rsc.org This steric hindrance can affect the accessibility of reagents to the 1- and 8-positions.

The difluoromethyl group at the 7-position, while not as bulky as a tert-butyl group, still presents a degree of steric hindrance to approaching reagents, particularly at the adjacent 6- and 8-positions. This steric bulk, in conjunction with the electronic effects, can dictate the regioselectivity of certain reactions. For instance, in reactions where both electronic and steric factors are at play, substitution might be favored at a position that represents a compromise between electronic activation and steric accessibility.

Conformational flexibility, or the lack thereof, also plays a role. The rotation of the carboxylic acid and difluoromethyl groups can be hindered, leading to preferred conformations that may either facilitate or obstruct access to specific reaction sites. In reactions involving coordination to a metal center, for example, the steric profile of the ligand can be a critical determinant of the outcome. rsc.org

Impact of the Carboxylic Acid Moiety as a Directing Group

The carboxylic acid group at the 1-position is a meta-directing deactivator in electrophilic aromatic substitution reactions. Its electron-withdrawing nature deactivates the naphthalene ring towards electrophilic attack. However, its primary influence often lies in its ability to act as a directing group in various metal-catalyzed C-H functionalization reactions. nih.gov

Carboxylic acids can coordinate to a metal catalyst, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective functionalization. nih.gov In the case of this compound, the carboxylic acid can direct the functionalization of the peri C-H bond at the 8-position or, depending on the reaction conditions and the catalytic system, other positions on the naphthalene ring. While carboxylates are generally considered weakly coordinating directing groups, their utility is significant due to their prevalence in organic molecules and the potential for subsequent decarboxylation. nih.gov

The reactivity of the carboxylic acid itself is also a key consideration. It can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, which can alter the electronic and steric properties of the molecule and open up different reaction pathways. youtube.comyoutube.com

Influence of Naphthalene Ring Substitution Patterns

The existing substitution pattern of this compound, with a deactivating, meta-directing carboxylic acid at the 1-position and a deactivating difluoromethyl group at the 7-position, profoundly influences the regioselectivity of further substitutions.

In the context of nucleophilic aromatic substitution, the presence of two electron-withdrawing groups enhances the reactivity of the ring towards nucleophilic attack, particularly if a good leaving group is present at a suitable position.

The synthesis of related fluorinated naphthoic acids often involves multi-step sequences, highlighting the need to carefully plan the introduction of substituents to achieve the desired substitution pattern. nih.govresearchgate.net The reactivity of the naphthalene core is sensitive to the electronic nature of the substituents already present. For instance, electron-donating groups would activate the ring towards electrophilic attack, while additional electron-withdrawing groups would further deactivate it. mdpi.comacs.orgacs.org

Kinetic and Thermodynamic Investigations of Key Transformations

Kinetic Control vs. Thermodynamic Control:

In many reactions, the distribution of products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). Steric hindrance often plays a significant role under kinetic control, favoring attack at the less hindered position.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing the initial products to equilibrate to the most stable product (the thermodynamic product).

For electrophilic substitution on this compound, the kinetically favored product would likely result from attack at the most accessible and least electronically deactivated position. The thermodynamically favored product would be the most stable isomer, which may not be the same as the kinetic product.

Reaction Rate Data from Analogous Systems:

Studies on the reactivity of substituted naphthalenes and other aromatic compounds provide a framework for estimating the reactivity of this compound. For example, the rates of electrophilic substitution are known to be significantly reduced by the presence of electron-withdrawing groups. The difluoromethyl group is expected to have a rate-retarding effect similar to other strongly deactivating groups.

The table below provides a qualitative comparison of the expected relative rates of electrophilic aromatic substitution for naphthalene and related substituted derivatives.

CompoundSubstituent(s)Expected Relative Rate of Electrophilic Substitution
NaphthaleneNoneVery High
1-Naphthoic acid-COOHLow
7-Fluoronaphthalene-FModerate
7-(Trifluoromethyl)naphthalene-CF3Very Low
This compound -CHF2, -COOH Extremely Low

This table illustrates the cumulative deactivating effect of the electron-withdrawing groups on the naphthalene ring system. The presence of both the carboxylic acid and the difluoromethyl group renders the aromatic ring highly electron-deficient and thus significantly less reactive towards electrophiles compared to unsubstituted naphthalene.

Further quantitative studies, such as Hammett analysis or computational modeling, would be necessary to provide precise kinetic and thermodynamic parameters for the reactions of this compound.

Computational and Theoretical Investigations of 7 Difluoromethyl 1 Naphthoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the three-dimensional geometry and electronic landscape of 7-(difluoromethyl)-1-naphthoic acid. Density Functional Theory (DFT) is a commonly employed method for such analyses, with the B3LYP functional being a popular choice for providing a balance between computational cost and accuracy. Paired with basis sets like 6-31G* or the more extensive 6-311+G**, these calculations can accurately predict various molecular properties.

The introduction of the difluoromethyl group at the 7-position and the carboxylic acid group at the 1-position of the naphthalene (B1677914) core significantly influences the molecule's geometry and electronic distribution. Computational studies on substituted naphthoic acids have shown that substituents can alter bond lengths and angles. For instance, the electronegativity of substituent groups can impact the bond angle of the carboxylic acid group.

Table 1: Representative Theoretical Data from Quantum Chemical Calculations

ParameterDescriptionTypical Computational Method
Optimized GeometryProvides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity.DFT (e.g., B3LYP/6-31G)
Mulliken Atomic ChargesEstimates the partial atomic charges, revealing the electronic distribution and potential reactive sites.DFT (e.g., B3LYP/6-31G)
Dipole MomentA measure of the overall polarity of the molecule.DFT (e.g., B3LYP/6-31G)

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry plays a pivotal role in mapping out the potential reaction pathways for the synthesis of this compound. By modeling the reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism at an atomic level.

For instance, the introduction of the difluoromethyl group onto the naphthalene ring is a key synthetic step. Computational studies on similar functionalization reactions, such as the difluoromethylation of other aromatic systems, have been conducted to understand the regioselectivity of the reaction. researchgate.net These studies often involve locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is crucial for predicting reaction rates.

DFT calculations are again a primary tool for these investigations. By calculating the energies of all stationary points on the potential energy surface, a detailed reaction profile can be constructed. This profile helps in identifying the most plausible reaction mechanism and can explain why certain isomers are formed preferentially over others. For complex reactions, these computational insights are invaluable for optimizing reaction conditions to improve yield and selectivity.

Predictive Modeling of Reactivity and Selectivity

Predictive models based on computational chemistry can forecast the reactivity and selectivity of this compound in various chemical transformations. These models often rely on the electronic and steric properties derived from quantum chemical calculations.

The reactivity of the naphthalene core is influenced by the electron-withdrawing nature of both the difluoromethyl and carboxylic acid groups. Computational models can quantify these effects by calculating various reactivity descriptors. For example, the Fukui function can be calculated to predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack.

Furthermore, computational models can be used to predict the outcome of reactions where multiple products are possible. By comparing the activation energies for the formation of different products, the model can predict the major product under a given set of conditions. This predictive capability is particularly useful in the design of new synthetic routes and in understanding the factors that control regioselectivity and stereoselectivity. In the context of substituted pyridines, a combination of electronic and steric factors has been shown to determine the regioselectivity of reactions. researchgate.net

Theoretical Spectroscopic Characterization and Interpretation

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.net For this compound, theoretical calculations can provide a detailed assignment of the observed spectral features.

Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. core.ac.uk The calculated frequencies and intensities of the vibrational modes can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular motions, such as the stretching and bending of the C-F, C=O, and O-H bonds.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netcore.ac.uk These calculated shifts, when compared to experimental data, can aid in the definitive assignment of resonances in the NMR spectrum to specific nuclei within the molecule. This is particularly valuable for complex aromatic systems where spectral overlap can make assignments challenging. While experimental NMR data for the parent 1-naphthoic acid is available, theoretical calculations are essential for understanding the influence of the difluoromethyl group on the chemical shifts of the naphthalene protons and carbons. chemicalbook.comspectrabase.com

Electronic spectra, or UV-Vis spectra, can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. This can help in understanding the color and photophysical properties of the compound.

Advanced Research Perspectives and Future Directions

Unaddressed Synthetic Challenges and Emerging Methodologies

The synthesis of 7-(difluoromethyl)-1-naphthoic acid, while conceptually straightforward, presents several unaddressed challenges that are at the forefront of modern synthetic chemistry. A primary hurdle is the selective and efficient introduction of the difluoromethyl group onto the naphthalene (B1677914) core at the 7-position.

Historically, the synthesis of fluorinated aromatic compounds has relied on harsh reaction conditions and limited substrate scopes. However, recent advancements are providing new avenues to address these challenges.

Key Synthetic Challenges:

ChallengeDescription
Regioselectivity Achieving selective difluoromethylation at the C-7 position of the naphthalene ring is a significant challenge due to the presence of multiple reactive sites.
Late-Stage Functionalization Introducing the difluoromethyl group at a late stage in the synthesis of complex molecules derived from 1-naphthoic acid remains a difficult task.
Reagent Availability and Stability The development of stable, safe, and effective difluoromethylating reagents is an ongoing area of research. qmul.ac.uk

Emerging Synthetic Methodologies:

Recent years have seen the development of several innovative methods that could be applied to the synthesis of this compound:

Transition Metal-Catalyzed Difluoromethylation: This approach, often employing palladium or copper catalysts, has emerged as a powerful tool for the formation of C-CF2H bonds. rsc.org These methods can offer high selectivity and functional group tolerance.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis provides a mild and efficient alternative for generating difluoromethyl radicals from various precursors. qmul.ac.uk This strategy could be particularly useful for the late-stage functionalization of complex naphthalene derivatives.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green and sustainable approach to organic synthesis. rsc.org An electrochemical strategy could be developed for the difluoromethylation of a suitable 1-naphthoic acid precursor.

Direct C-H Difluoromethylation: A highly attractive but challenging approach involves the direct replacement of a C-H bond with a C-CF2H bond. While significant progress has been made, achieving high regioselectivity on electron-rich aromatic systems like naphthalene remains an area of active investigation. rsc.org

Potential for Novel Chemical Transformations

The presence of both a carboxylic acid and a difluoromethyl group on the naphthalene scaffold of this compound provides a rich platform for exploring novel chemical transformations.

The carboxylic acid at the 1-position is a versatile handle for a variety of reactions. It can be readily converted into esters, amides, and other derivatives, allowing for the construction of a diverse library of compounds for biological screening. For instance, coupling with various amines or alcohols could lead to new classes of potential therapeutic agents. Furthermore, the carboxylic acid can direct ortho-lithiation or other metallation reactions to introduce additional functionality at the 2- and 8-positions of the naphthalene ring.

The difluoromethyl group at the 7-position also offers unique opportunities for chemical manipulation. While generally considered more stable than a trifluoromethyl group, the C-H bond in the CF2H moiety can be activated under specific conditions. This could enable late-stage derivatization, such as further fluorination to a trifluoromethyl group or C-H activation/cross-coupling reactions to introduce new substituents.

Broader Implications for Fluorine Chemistry Research

The study of this compound and its derivatives has broader implications for the field of fluorine chemistry. The difluoromethyl group is increasingly recognized as a valuable substituent in drug design due to its unique electronic properties and ability to modulate metabolic stability and binding affinity. rsc.org

Research into the synthesis and reactivity of molecules like this compound contributes to the development of a more extensive "toolbox" of fluorinated building blocks for medicinal chemists. Challenges in the regioselective difluoromethylation of complex aromatic systems drive the innovation of new synthetic methods with broader applicability. eurekalert.org

Furthermore, understanding the impact of the difluoromethyl group on the physicochemical and biological properties of the naphthalene system provides fundamental insights that can be applied to the design of other fluorinated molecules. This includes exploring its role as a bioisostere for other functional groups and its potential to influence molecular conformation and intermolecular interactions. nih.gov The development of methods for the late-stage introduction of this group is particularly valuable for the rapid generation of analog libraries in drug discovery programs. eurekalert.org

Q & A

Q. What are the common synthetic routes for preparing 7-(Difluoromethyl)-1-naphthoic acid, and what factors influence yield?

  • Methodological Answer : Synthesis typically involves introducing the difluoromethyl group to a naphthalene backbone. A prominent method is electrophilic fluorination using reagents like difluoromethyl iodide (CF₂HI) in the presence of copper(I) iodide as a catalyst . For example:

Start with 1-naphthoic acid as the precursor.

Perform regioselective difluoromethylation at the 7-position using CF₂HI under inert conditions.

Purify via recrystallization or column chromatography.
Key Factors :

  • Solvent choice (e.g., DMF or THF) impacts reaction kinetics.

  • Temperature control (60–80°C) minimizes side reactions.

  • Catalyst loading (5–10 mol%) balances cost and efficiency.

    • Data Table : Example Reaction Conditions
PrecursorReagentCatalystSolventYield (%)
1-Naphthoic acidCF₂HICuIDMF68
1-Naphthoic acidCF₂HIAgNO₃THF52

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR confirms difluoromethyl group integration (~-80 to -100 ppm for CF₂H) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between naphthalene and carboxylic acid groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₈F₂O₂).

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the difluoromethyl group on the naphthalene ring?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the CF₂H group. For example:

Optimize geometry using B3LYP/6-31G(d).

Analyze electrostatic potential maps to identify reactive sites .

  • Results : The CF₂H group reduces electron density at the 1-carboxylic acid position, enhancing electrophilic substitution resistance.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Systematic Variability Analysis :

Compare assay conditions (e.g., cell lines, incubation times).

Validate purity via HPLC (>98%) to rule out impurity-driven artifacts.

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in mitochondrial toxicity assays. Replicate studies using standardized protocols (e.g., MTT assay with HepG2 cells) .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

  • Methodological Answer :
  • 2³ Factorial Design : Test variables like temperature (60°C, 80°C), solvent (DMF, THF), and catalyst (CuI, AgNO₃).

  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 75°C, DMF, 7.5 mol% CuI) .

    • Data Table : Example Optimization Results
VariableLow LevelHigh LevelEffect on Yield
Temperature60°C80°C+15%
SolventTHFDMF+12%
CatalystAgNO₃CuI+20%

Methodological Guidance

Q. What protocols ensure reproducibility in crystallizing this compound?

  • Methodological Answer :
  • Use slow evaporation from ethanol/water (9:1 v/v) at 4°C.
  • Monitor crystal growth via polarized light microscopy to avoid polymorphism .

Q. How do steric and electronic effects of the difluoromethyl group influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Steric Effects : The CF₂H group at the 7-position hinders electrophilic attack at adjacent positions (e.g., 6- and 8-positions).
  • Electronic Effects : Electron-withdrawing nature directs nucleophilic substitution to the 3-position of the naphthalene ring. Confirm via Hammett substituent constants (σₚ = +0.43 for CF₂H) .

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